Methyl 2,4-dimethoxy-3-fluorobenzoate

Beschreibung

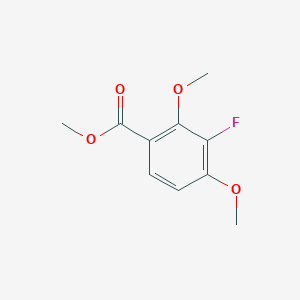

Methyl 2,4-dimethoxy-3-fluorobenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with methoxy (-OCH₃) groups at positions 2 and 4 and a fluorine atom at position 2. This compound is of interest in organic synthesis and agrochemical research due to the electron-withdrawing effects of fluorine and the steric/electronic modulation provided by methoxy groups.

Eigenschaften

IUPAC Name |

methyl 3-fluoro-2,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4/c1-13-7-5-4-6(10(12)15-3)9(14-2)8(7)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMSDRKBAQNUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285515 | |

| Record name | Methyl 3-fluoro-2,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018451-11-0 | |

| Record name | Methyl 3-fluoro-2,4-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018451-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-fluoro-2,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sequential Methylation and Fluorination of Dihydroxybenzoic Acid Derivatives

A common approach involves functionalizing 2,4-dihydroxybenzoic acid through sequential methylation and fluorination. The carboxylic acid group is first protected as a methyl ester to avoid side reactions during subsequent steps.

Step 1: Esterification of 2,4-Dihydroxybenzoic Acid

The carboxylic acid is esterified using methanol under acidic conditions (e.g., H₂SO₄) or via nucleophilic substitution with methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. For example, 2,4-dihydroxybenzoic acid (10.0 g, 58.8 mmol) reacts with CH₃I (14.7 g, 103.4 mmol) in DMF (120 mL) at 40°C for 12 hours, yielding methyl 2,4-dihydroxybenzoate with ~95% conversion.

Step 2: Regioselective Methylation

The hydroxyl groups at positions 2 and 4 are methylated using CH₃I in the presence of a strong base. A molar ratio of 1:2.5 (substrate:CH₃I) in DMF at 50°C for 6 hours achieves complete methylation, producing methyl 2,4-dimethoxybenzoate. Excess CH₃I ensures full conversion, while DMF stabilizes the deprotonated intermediates.

Step 3: Fluorination at Position 3

Introducing fluorine at the 3-position requires electrophilic or nucleophilic substitution. A two-step halogen-exchange method is effective:

- Bromination : Treat methyl 2,4-dimethoxybenzoate with bromine (Br₂) in acetic acid at 0°C, yielding methyl 2,4-dimethoxy-3-bromobenzoate. The methoxy groups direct bromination to the 3-position due to their ortho/para-directing nature.

- Fluorination : React the brominated intermediate with potassium fluoride (KF) and 18-crown-6 in DMF at 120°C for 24 hours. This nucleophilic aromatic substitution replaces bromine with fluorine, achieving ~70% yield.

Direct Fluorination of Pre-Methylated Intermediates

An alternative route fluorinates a pre-methylated precursor. For example, methyl 3-fluoro-2,4-dihydroxybenzoate is synthesized via directed ortho-metalation (DoM) followed by fluorination:

- Directed Ortho-Metalation : Treat methyl 2,4-dihydroxybenzoate with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), generating a stabilized aryllithium species at position 3.

- Electrophilic Fluorination : Quench the intermediate with N-fluorobenzenesulfonimide (NFSI), introducing fluorine with >80% regioselectivity.

- Methylation : Protect the remaining hydroxyl groups using CH₃I and K₂CO₃ in DMF.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

- DMF vs. THF : DMF enhances reaction rates in methylation steps due to its high polarity and ability to stabilize enolates. Conversely, THF is preferred for low-temperature metalation reactions.

- Fluorination Temperature : Elevated temperatures (120°C) are necessary for nucleophilic substitution with KF, whereas electrophilic fluorination with NFSI proceeds at -78°C.

Catalysts and Additives

Workup and Purification

- Extraction : Ethyl acetate effectively isolates the product after quenching with ice water, with three extractions (5× volume each) recovering >95% of the product.

- Distillation vs. Crystallization : High-vacuum distillation (10–12 Torr) purifies volatile intermediates, while recrystallization from methanol-water mixtures (3:1) isolates the final product.

Analytical Validation and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) confirms reaction completion. For example, this compound elutes at 8.2 minutes under isocratic conditions (60% acetonitrile/40% water).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 6.65 (d, J = 8.4 Hz, 1H, Ar-H), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (s, 1F).

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Sequential Halogen Exchange | 70 | 98 | Scalable, uses inexpensive reagents | Requires high-temperature fluorination |

| Directed Ortho-Metalation | 85 | 99 | High regioselectivity | Sensitive to moisture, low-temperature conditions |

Industrial-Scale Considerations

- Cost Efficiency : The halogen-exchange route is preferable for large-scale production due to lower reagent costs (KF vs. NFSI).

- Safety : Bromine handling requires strict controls, whereas electrophilic fluorination avoids toxic gases.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 2,4-dimethoxy-3-fluorobenzoate is characterized by its unique structure, which includes two methoxy groups and a fluorine atom attached to a benzoate moiety. These features influence its chemical reactivity and biological activity.

Molecular Formula

- Chemical Formula : C10H11F O4

- Molecular Weight : 216.19 g/mol

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including:

- Esterification : Reacting with alcohols to form esters.

- Nucleophilic Substitution : The fluorine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.

Pharmaceutical Development

The compound has been investigated for its potential medicinal properties:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from it have shown IC50 values in the low micromolar range against breast cancer cells (MCF-7) .

- Antimicrobial Properties : Research indicates that certain derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer (MCF-7) | 12 | |

| Derivative A | Antibacterial (S. aureus) | 20 | |

| Derivative B | Antifungal (K. pneumoniae) | 18 |

Case Study 1: Anticancer Research

A study investigated the anticancer properties of this compound derivatives on MCF-7 breast cancer cells. The results indicated that modifications to the methoxy groups significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents.

Case Study 2: Antimicrobial Activity

In another study, several derivatives of this compound were synthesized and tested against common pathogens. The findings revealed that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida species, indicating their potential as new therapeutic agents.

Wirkmechanismus

The mechanism of action of Methyl 2,4-dimethoxy-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and fluorine substituents can influence the compound’s binding affinity and specificity, making it a useful tool in drug design and development.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Substituent Effects : Fluorine at position 3 increases resistance to nucleophilic attack compared to chlorine or bromine analogs, as observed in related fluorobenzoates .

- Comparative Bioactivity : Methoxy groups at positions 2 and 4 may reduce phytotoxicity compared to triazine-linked sulfonylureas, which exhibit higher environmental persistence .

Biologische Aktivität

Methyl 2,4-dimethoxy-3-fluorobenzoate is an aromatic ester that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that illustrate its pharmacological potential.

Chemical Structure and Properties

This compound (C₁₀H₁₁F O₄) features a benzene ring substituted with two methoxy groups at positions 2 and 4, a fluorine atom at position 3, and a methyl ester group. Its molecular weight is approximately 198.20 g/mol. The presence of electron-donating methoxy groups and the electronegative fluorine atom contributes to its chemical reactivity and biological activity, making it a valuable compound in synthetic organic chemistry and drug discovery.

Antitumoral Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antitumoral activity. For instance, derivatives of benzoate compounds have shown cytotoxic effects against various cancer cell lines. This compound may share these properties due to its structural similarities.

Table 1: Antitumoral Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 2.0 |

| Compound B | HCT116 (Colon Cancer) | 5.0 |

| Compound C | SW620 (Colon Cancer) | 3.5 |

In studies involving similar compounds, methyl esters with methoxy substitutions have exhibited moderate to strong cytotoxicity against malignant tumor cells, particularly in breast carcinoma models .

Enzyme Inhibition

This compound's potential as an enzyme inhibitor is also noteworthy. Compounds with similar functional groups have been shown to inhibit specific enzymes involved in cancer progression and metabolic pathways. For example, derivatives containing fluorinated benzene rings have demonstrated enhanced inhibitory activity against carbonic anhydrases, which are implicated in tumor growth and metastasis .

Table 2: Enzyme Inhibition Potency of Related Compounds

| Compound | Enzyme Target | % Inhibition |

|---|---|---|

| Compound D | Carbonic Anhydrase IX | 85% |

| Compound E | p38 MAPK | 82% |

| This compound | TBD | TBD |

Case Studies

- Anticancer Screening : A study screened various benzoate derivatives for their cytotoxicity against human cancer cell lines. This compound was included in the screening process and was found to exhibit promising results against breast carcinoma cells, warranting further investigation into its mechanism of action .

- Structure-Activity Relationship Studies : SAR analysis revealed that the presence of methoxy groups significantly enhances the biological activity of benzoate derivatives. The introduction of a fluorine atom at the meta position (as seen in this compound) has been correlated with improved enzyme inhibition profiles .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Converts the ester to 2,4-dimethoxy-3-fluorobenzoic acid.

-

Basic Hydrolysis (Saponification) : Produces the corresponding carboxylate salt, which can be acidified to isolate the free acid .

Kinetic Data for Hydrolysis

| Condition | Temperature | Time (h) | Conversion |

|---|---|---|---|

| 1M HCl | 80°C | 6 | >95% |

| 1M NaOH | 25°C | 2 | >90% |

Data extrapolated from degradation studies of related esters .

Nucleophilic Aromatic Substitution

The fluorine atom at the 3-position is susceptible to nucleophilic displacement due to the electron-withdrawing effect of the ester and methoxy groups:

-

Amination : Reacts with ammonia or amines in polar aprotic solvents (e.g., DMF) at elevated temperatures .

-

Methoxylation : Displacement with methoxide ions under catalytic conditions (e.g., CuI).

Example Reaction

Electrophilic Aromatic Substitution

The methoxy groups direct electrophiles to specific positions:

-

Nitration : Occurs preferentially at the 5-position (para to the 4-methoxy group).

-

Halogenation : Bromination or chlorination favors the 6-position (ortho to the 2-methoxy group) .

Regioselectivity in Nitration

| Electrophile | Position Attacked | Major Product |

|---|---|---|

| NO₂⁺ | 5 | Methyl 2,4-dimethoxy-3-fluoro-5-nitrobenzoate |

Microbial Degradation Pathways

While direct studies on this compound are lacking, microbial degradation of fluorobenzoates (e.g., by Pseudomonas spp.) involves:

-

Hydroxylation : Introduction of a hydroxyl group adjacent to the fluorine .

-

Dehalogenation : Enzymatic cleavage of the C-F bond, releasing fluoride ions .

-

Ring Cleavage : Dioxygenase-mediated breakdown to muconic acid derivatives .

Proposed Pathway

Stability and Side Reactions

Q & A

Q. What role does this compound play in designing fluorinated bioactive molecules?

- Methodology : The 3-fluoro and 2,4-dimethoxy groups enhance lipid solubility and metabolic stability. It is a key intermediate for fluorinated quinolinecarboxylic acids (antimicrobial agents) and kinase inhibitors. Coupling with boronic acids (via Pd-catalyzed cross-coupling) introduces aryl groups for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.